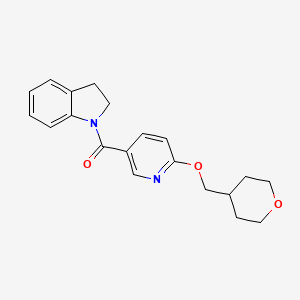

4-Chloro-5-fluoronicotinic acid

Descripción general

Descripción

4-Chloro-5-fluoronicotinic acid (CFNA) is a heterocyclic organic compound that is widely used in various fields of research and industry. It has a molecular formula of C6H3ClFNO2 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoronicotinic acid consists of a pyridine ring substituted with a chlorine atom at the 4th position and a fluorine atom at the 5th position . The molecular weight is 175.54 .Aplicaciones Científicas De Investigación

Fluorinated Building Blocks

4-Chloro-5-fluoronicotinic acid can be used as a fluorinated building block in the synthesis of various chemical compounds . Fluorinated compounds have unique properties such as high thermal and oxidative stability, and they are often used in the pharmaceutical and agrochemical industries .

Synthesis of Enoxacin

4-Chloro-5-fluoronicotinic acid derivatives have been used in the synthesis of enoxacin, an antibacterial agent . Enoxacin is a broad-spectrum antibiotic that is part of the fluoroquinolone class of antibiotics .

Antilipolytic Agents

Some polar pyridine derivatives, including 5-fluoro-3-pyridinecarboxylic acid, have been used as antilipolytic agents . These agents inhibit the breakdown of fats, which can be useful in the treatment of certain metabolic disorders .

Coordination Polymers

5-Fluoronicotinic acid, a related compound, has been used in the crystal engineering of coordination polymers . These polymers have potential applications in gas storage, separation, and catalysis .

Bioanalysis

4-Chloro-5-fluoronicotinic acid can be used in bioanalytical methods such as liquid chromatography and mass spectrometry . These techniques are used to analyze biological samples and can help in the detection and quantification of various substances .

Research and Development

As a specialty chemical, 4-Chloro-5-fluoronicotinic acid is often used in research and development . It can be used to synthesize new compounds, study chemical reactions, and develop new materials .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Chloro-5-fluoronicotinic acid are not mentioned in the search results, fluorinated compounds in general are of interest in various fields, including medicinal chemistry and materials science . The unique properties of fluorine often lead to compounds with novel reactivity and biological activity, suggesting potential future applications in these areas .

Propiedades

IUPAC Name |

4-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRWXOCHMBWAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2613848.png)

![2-(2,4-dichlorophenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2613850.png)

![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)

![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2613852.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2613854.png)

![3-[Ethyl(oxan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2613856.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B2613861.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)